[3-(dimethylamino)-4-(4-phenoxyphenyl)-1H-pyrazol-1-yl](phenyl)methanone
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Overview
Description
\3-(dimethylamino)-4-(4-phenoxyphenyl)-1H-pyrazol-1-yl\methanone is a complex organic compound that consists of multiple functional groups including a dimethylamino group, phenoxyphenyl group, pyrazole ring, and a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step organic synthesis process. One common route includes:
Preparation of the pyrazole core through cyclization of an appropriate precursor.
Subsequent attachment of the phenoxyphenyl group via Suzuki coupling or similar methods.
Introduction of the dimethylamino group through nucleophilic substitution.
Finally, coupling with phenylmethanone using Friedel-Crafts acylation or other methods.
Industrial Production Methods: For large-scale production, optimization of each reaction step, including catalysts, solvents, and temperature conditions, is crucial. Techniques like continuous flow synthesis might be employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes: \3-(dimethylamino)-4-(4-phenoxyphenyl)-1H-pyrazol-1-yl\methanone is versatile and undergoes various chemical reactions including:
Oxidation: Can be oxidized to introduce new functional groups or modify existing ones.
Reduction: Conditions such as hydrogenation can reduce certain double bonds or functional groups.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible, particularly at the dimethylamino and phenoxyphenyl positions.
Common Reagents and Conditions Used:
Oxidation: Use of oxidizing agents like KMnO4 or CrO3.
Reduction: Use of hydrogen gas with catalysts like Pd/C.
Substitution: Reagents like alkyl halides for nucleophilic substitution or halogens for electrophilic substitution.
Major Products Formed from these Reactions:
Oxidation: Formation of quinones or introduction of hydroxyl groups.
Reduction: Hydrogenated derivatives.
Substitution: Various alkylated or halogenated derivatives.
Scientific Research Applications
This compound holds significant potential in multiple fields:
Chemistry: As a versatile intermediate for the synthesis of more complex molecules.
Biology: Potential as a bioactive compound in drug development, particularly due to the pyrazole core, which is common in many pharmaceuticals.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Use as a precursor or additive in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The compound's mechanism of action can vary based on its application:
Molecular Targets: It might interact with enzymes or receptors, modifying biological pathways.
Pathways Involved: Can influence various biochemical pathways, potentially altering cellular functions or signaling mechanisms.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: This compound stands out due to its combination of functional groups. Similar compounds might include:
\: 3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl\methanone: Similar but with a methoxy group instead of phenoxy.
\: 3-(methylamino)-4-(4-phenoxyphenyl)-1H-pyrazol-1-yl\methanone: Similar but with a single methylamino group.
Properties
IUPAC Name |
[3-(dimethylamino)-4-(4-phenoxyphenyl)pyrazol-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-26(2)23-22(17-27(25-23)24(28)19-9-5-3-6-10-19)18-13-15-21(16-14-18)29-20-11-7-4-8-12-20/h3-17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQMXFUZRGXMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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